![molecular formula C16H14F2N2O B12440246 2-[7-Difluoromethyl-2,3-dihydro-1H-1,4-diazepine-5-YL]-1-naphthol](/img/structure/B12440246.png)
2-[7-Difluoromethyl-2,3-dihydro-1H-1,4-diazepine-5-YL]-1-naphthol
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Overview
Description
2-[7-Difluoromethyl-2,3-dihydro-1H-1,4-diazepine-5-YL]-1-naphthol is a complex organic compound that features a diazepine ring fused with a naphthol moiety. This compound is notable for its unique structure, which includes a difluoromethyl group, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[7-Difluoromethyl-2,3-dihydro-1H-1,4-diazepine-5-YL]-1-naphthol typically involves multiple steps, starting from readily available precursorsCommon reagents used in these reactions include fluorinating agents and catalysts that facilitate the formation of the diazepine ring under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions
2-[7-Difluoromethyl-2,3-dihydro-1H-1,4-diazepine-5-YL]-1-naphthol undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: Common in organic synthesis, where one functional group is replaced by another.
Common Reagents and Conditions
Typical reagents include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a quinone derivative, while substitution could introduce new functional groups like halides or alkyl groups .
Scientific Research Applications
2-[7-Difluoromethyl-2,3-dihydro-1H-1,4-diazepine-5-YL]-1-naphthol is a complex organic compound featuring a diazepine ring fused with a naphthol moiety and a difluoromethyl group. This unique structure makes it a subject of interest across various scientific research fields.
Scientific Research Applications
This compound is used in chemistry, biology, medicine, and industry.
Chemistry
- It serves as a building block for synthesizing more complex molecules.
Biology
- The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine
- It is investigated for potential therapeutic properties, including anti-inflammatory and anticancer activities.
- Similar compounds have demonstrated cytotoxicity against various cancer cell lines. For example, modifications in the structure of benzodiazepines can influence their cytotoxic potency, with electron-rich heterocycles showing sub-micromolar potency and selectivity for T-cells, inducing apoptosis without inhibiting mitochondrial ATPase.
Industry
- It is utilized in developing new materials and chemical processes.
What sets this compound apart from similar compounds is its unique combination of a diazepine ring, a naphthol moiety, and a difluoromethyl group. The difluoromethyl group is particularly important for enhancing the compound’s stability and binding affinity.
Mechanism of Action
The mechanism by which 2-[7-Difluoromethyl-2,3-dihydro-1H-1,4-diazepine-5-YL]-1-naphthol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The difluoromethyl group is particularly important for enhancing the compound’s stability and binding affinity .
Comparison with Similar Compounds
Similar Compounds
- 2-[7-Difluoromethyl-2,3-dihydro-1H-1,4-diazepine-5-yl]-4-methoxyphenol
- 2-Aminomethyl-7-chloro-2,3-dihydro-5-(2-fluorophenyl)-1H-1,4-benzodiazepine
- Carfentrazone-ethyl
Uniqueness
What sets 2-[7-Difluoromethyl-2,3-dihydro-1H-1,4-diazepine-5-YL]-1-naphthol apart from similar compounds is its unique combination of a diazepine ring and a naphthol moiety, along with the presence of a difluoromethyl group.
Biological Activity
The compound 2-[7-Difluoromethyl-2,3-dihydro-1H-1,4-diazepine-5-YL]-1-naphthol is a complex organic molecule with a unique structure that includes a diazepine ring fused with a naphthol moiety. Its biological activity has garnered attention in various fields, particularly in medicinal chemistry due to its potential therapeutic properties.
- Molecular Formula: C16H14F2N2O
- Molecular Weight: 288.29 g/mol
- IUPAC Name: 2-[7-(difluoromethyl)-2,3-dihydro-1H-1,4-diazepin-5-yl]naphthalen-1-ol
- Canonical SMILES: C1CN=C(C=C(N1)C(F)F)C2=C(C3=CC=CC=C3C=C2)O
The presence of the difluoromethyl group enhances the compound's stability and binding affinity to biological targets, making it a subject of interest for further research.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. These interactions can lead to the modulation of various biological pathways, which is crucial for its potential therapeutic effects.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of similar structures have shown inhibitory effects on cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
Anti-inflammatory Properties
Research suggests that this compound may possess anti-inflammatory properties. Compounds with similar naphthol structures have been evaluated for their ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are key players in inflammatory responses.
Antidiabetic Effects
There is emerging evidence supporting the antidiabetic potential of compounds related to this compound. A study highlighted the inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate digestion. The most active derivatives showed IC50 values significantly lower than that of acarbose, a standard antidiabetic drug .
Study on Antidiabetic Activity
A recent investigation focused on the synthesis and biological evaluation of several diazepine derivatives, including those structurally related to this compound. The study found that these compounds exhibited potent α-glucosidase inhibitory activity with IC50 values ranging from 2.62 μM to 10.11 μM . This suggests their potential as therapeutic agents for managing diabetes.
In Vitro Studies on Anticancer Effects
In vitro studies have demonstrated that related compounds can induce apoptosis in various cancer cell lines. For instance, derivatives were shown to activate caspase pathways leading to programmed cell death in breast cancer cells . Such findings indicate the promise of these compounds in cancer therapy.
Data Table: Summary of Biological Activities
Properties
Molecular Formula |
C16H14F2N2O |
---|---|
Molecular Weight |
288.29 g/mol |
IUPAC Name |
2-[7-(difluoromethyl)-2,3-dihydro-1H-1,4-diazepin-5-yl]naphthalen-1-ol |
InChI |
InChI=1S/C16H14F2N2O/c17-16(18)14-9-13(19-7-8-20-14)12-6-5-10-3-1-2-4-11(10)15(12)21/h1-6,9,16,20-21H,7-8H2 |
InChI Key |
BSMPNWQIJGQHIQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN=C(C=C(N1)C(F)F)C2=C(C3=CC=CC=C3C=C2)O |
Origin of Product |
United States |
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